3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide
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Overview
Description
3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a hexafluoroisopropyl group, and a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the cyclohexyl and hexafluoroisopropyl intermediates. The key steps include:
Formation of the Cyclohexyl Intermediate: This can be achieved through the hydrogenation of cyclohexene.
Introduction of the Hexafluoroisopropyl Group: This step involves the reaction of hexafluoroacetone with an appropriate amine to form the hexafluoroisopropyl intermediate.
Coupling with Pyridin-3-ylamine: The final step involves coupling the hexafluoroisopropyl intermediate with pyridin-3-ylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoroisopropyl group may enhance the compound’s binding affinity and specificity, while the pyridinylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-1-propyne: Used as a pharmaceutical intermediate and in organic synthesis.
N-[(2S)-3-cyclohexyl-1-oxo-1-({(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}amino)propan-2-yl]-1H-indole-2-carboxamide: Another compound with a cyclohexyl group and potential bioactivity.
Uniqueness
3-CYCLOHEXYL-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)AMINO]PROPAN-2-YL}PROPANAMIDE is unique due to the presence of the hexafluoroisopropyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H21F6N3O |
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Molecular Weight |
397.36 g/mol |
IUPAC Name |
3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C17H21F6N3O/c18-16(19,20)15(17(21,22)23,25-13-7-4-10-24-11-13)26-14(27)9-8-12-5-2-1-3-6-12/h4,7,10-12,25H,1-3,5-6,8-9H2,(H,26,27) |
InChI Key |
CGWMVEDPPGKICC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CN=CC=C2 |
Origin of Product |
United States |
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